molecular formula C13H17NO3 B596766 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one CAS No. 1245563-21-6

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Cat. No.: B596766
CAS No.: 1245563-21-6
M. Wt: 235.283
InChI Key: HMCZLBSINNXAJN-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a synthetic isoindolinone derivative of interest in medicinal chemistry and organic synthesis. Compounds within the isoindolinone class are recognized as privileged structures in drug discovery due to their presence in various biologically active molecules and natural products . The isoindolinone core, a common motif in alkaloids and other natural products, is frequently investigated for its potential pharmacological properties, which can include anticancer, antiviral, and anti-inflammatory activities . The specific substitution pattern featuring tert-butyl, hydroxy, and methoxy groups on the isoindolinone scaffold suggests potential utility as an intermediate in complex molecule synthesis. The tert-butyl group, in particular, is a bulky substituent often incorporated to influence the compound's stereoelectronic properties, conformational stability, and binding affinity in biological systems . Similarly, the hydroxy and methoxy functional groups are common pharmacophores that can engage in hydrogen bonding and impact molecular solubility. In a research setting, this compound could serve as a key building block for the development of novel therapeutic agents or as a standard in analytical method development. It is strictly for research and laboratory applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZLBSINNXAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682053
Record name 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-21-6
Record name 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The hypervalent iodine-mediated approach, as detailed in recent protocols, involves a three-step sequence to construct the isoindolinone core. Initial condensation of 2-alkynylbenzamides with tert-butyl-containing precursors forms the backbone, followed by fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The critical hydroxyl group at position 3 is introduced via hydrolysis under basic conditions (NaOH/MeOH, 30°C, 16 h), achieving 73% yield for analogous structures.

Optimization Insights

  • Solvent System : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred for fluorination steps due to their compatibility with Et₃N·3HF.

  • Catalyst Loading : 20 mol% p-iodotoluene ensures efficient radical propagation during fluoromethylation.

  • Workup Considerations : Slow addition to NaHCO₃ sat. solution mitigates CO₂ effervescence during extraction.

Copper-Catalyzed Cyclization of Benzamide Derivatives

Advantages Over Noble Metal Catalysts

This method avoids costly palladium or rhodium catalysts, utilizing Cu(OAc)₂ (0.65 mmol per 0.50 mmol substrate) for oxidative C–H/N–H activation. The air atmosphere acts as a terminal oxidant, enhancing sustainability.

Grignard Reagent-Mediated tert-Butyl Incorporation

Stepwise Functionalization

Ambeed’s synthesis of tert-butyl azetidine carboxylates provides a model for introducing bulky alkyl groups. Applied to isoindolinones:

  • Ketone Formation : tert-Butyl 3-oxoazetidine-1-carboxylate is treated with methyl magnesium bromide (3M in Et₂O) at 0°C.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl, forming a tertiary alcohol intermediate (87% yield).

  • Methoxy Group Installation : Subsequent methylation with iodomethane/K₂CO₃ in DMF introduces the 4-methoxy substituent.

Purification Strategies

  • Chromatography : Biotage systems with hexanes/EtOAc (1:1) effectively separate stereoisomers.

  • Crystallization : Ethanol/water mixtures (7:3) precipitate the final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key ReagentsTemperature (°C)Time (h)Scalability
Hypervalent Iodine73Selectfluor, Et₃N·3HF2524Moderate
Copper Catalysis78–84Cu(OAc)₂, Na₂CO₃9015High
Grignard Addition87MeMgBr, NH₄Cl0–203–19.75Low

Key Observations :

  • The copper-catalyzed route offers the best scalability for industrial applications.

  • Hypervalent iodine methods provide superior stereocontrol but require stringent anhydrous conditions.

  • Grignard approaches, while high-yielding, necessitate cryogenic temperatures, limiting throughput.

Challenges in Functional Group Compatibility

tert-Butyl Group Stability

Under acidic conditions (e.g., HCl workup), the tert-butyl moiety may undergo elimination to form isobutylene. Neutral pH extraction (NaHCO₃) preserves the group but complicates isolation.

Competing Fluorination Pathways

Selectfluor’s dual reactivity can lead to over-fluorination at the 3-position unless carefully controlled. Substituent electronic effects (e.g., methoxy’s +M effect) direct fluorination to the desired site .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory and neurological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 3-benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l), a structurally related isoindolinone derivative synthesized via a ring-opening reaction between (Z)-3-benzylideneisobenzofuran-1(3H)-one and 4-methylbenzylamine . Key differences include:

Property 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l)
Substituents - 2: tert-butyl
- 3: hydroxyl
- 4: methoxy
- 2: 4-methylbenzyl
- 3: hydroxyl
- 3: benzyl
Steric Profile Bulky tert-butyl enhances steric hindrance Benzyl/4-methylbenzyl groups introduce moderate steric bulk
Electronic Effects Methoxy (electron-donating) alters ring electron density Methylbenzyl (weak electron-donating) influences reactivity
Hydrogen Bonding Hydroxyl at position 3 enables H-bonding Hydroxyl at position 3 similarly facilitates H-bonding

Research Findings and Implications

Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in nucleophilic reactions compared to the less hindered benzyl groups in 1l . This could impact its utility in further derivatization.

Solubility : The methoxy group in the target compound may enhance solubility in polar solvents relative to 1l , which has hydrophobic benzyl substituents.

The tert-butyl derivative’s bioactivity remains speculative without experimental data .

Biological Activity

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3, classified as a derivative of isoindolinone. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it serves as a potential therapeutic agent for various diseases.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is crucial for its potential applications in treating inflammatory disorders and pain management.

Anticancer Properties

Studies have shown that isoindolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For instance, they may affect the expression of genes involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. It has been suggested that this compound can promote neuronal growth and improve neuronal structure, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on synaptic connectivity and plasticity highlights its relevance in neurological research .

Study 1: Anticancer Activity

A study investigated the effects of various isoindolinone derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent response, emphasizing its potential as an anticancer agent.

Study 2: Neuroprotection

In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to enhance synaptic plasticity and promote neurogenesis, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl, hydroxy, methoxy groupsAnticancer, anti-inflammatory, neuroprotective
2-Tert-butyl-3-hydroxy-4-methoxybenzamideBenzamide coreLimited anticancer activity compared to isoindolinones
2-Tert-butyl-3-hydroxyisoindolineLacks methoxy groupReduced biological activity

The table above illustrates how structural variations influence the biological activity of related compounds. The unique combination of substituents in this compound contributes to its distinct therapeutic potential.

Q & A

Q. What established synthetic routes are available for 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving substituted isoindolinone precursors. For example, refluxing with acetic acid and sodium acetate as a catalyst can facilitate cyclization and functional group incorporation, followed by purification via recrystallization . Optimization may involve adjusting solvent polarity, reaction time, and temperature to enhance yield and purity. Parallel monitoring with TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the tert-butyl, hydroxy, and methoxy substituents, particularly through 1^1H and 13^{13}C NMR analysis of coupling patterns and chemical shifts . X-ray crystallography provides definitive confirmation of stereochemistry and molecular packing, as demonstrated in isoindolinone derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should involve incubating the compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C). Degradation products can be monitored via HPLC with UV detection, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life . Surface interactions, such as adsorption on silica or glass, may require additional analysis using microspectroscopic imaging .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved during characterization?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Researchers should:

  • Perform variable-temperature NMR to detect conformational changes .
  • Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts .
  • Validate results using complementary techniques like IR spectroscopy or single-crystal X-ray diffraction .

Q. What strategies improve synthetic yield in reflux-based protocols for this compound?

Yield optimization may involve:

  • Catalyst screening : Replacing sodium acetate with stronger bases (e.g., DBU) to accelerate cyclization .
  • Solvent selection : High-boiling solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and minimizes side-product formation .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity and kinetics with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular docking simulations : Predict binding modes and guide mutagenesis studies .

Q. What methodologies ensure reproducibility in multi-step synthesis of this compound?

Reproducibility requires:

  • Strict control of reaction variables (moisture, oxygen levels) via Schlenk techniques .
  • Detailed documentation of purification steps (e.g., column chromatography gradients, recrystallization solvents) .
  • Inter-laboratory validation using standardized protocols and reference materials .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in biological activity assays (e.g., inconsistent IC50 values)?

  • Dose-response validation : Repeat assays with triplicate measurements and include positive/negative controls .
  • Cellular vs. cell-free systems : Compare activity in intact cells (e.g., viability assays) and isolated enzyme preparations to identify off-target effects .
  • Meta-analysis : Cross-reference with structurally similar compounds to identify trends or outliers .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

  • Multivariate regression : Correlates substituent electronic parameters (Hammett σ) with activity .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple variables (e.g., logP, polar surface area) .
  • Machine learning : Trains models on existing SAR data to predict novel derivatives’ efficacy .

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